N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide
Description
Properties
CAS No. |
88350-34-9 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-butyl-N-methyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-11-18(2)15(19)12-20-14-9-5-7-13-8-6-10-17-16(13)14/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
LZFYWZNTJOKXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Procedure
-
Synthesis of N-Butyl-N-methyl-chloroacetamide :
-
Coupling with 8-Hydroxyquinoline :
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 100–110°C |
| Solvent | DMF |
| Catalyst | KI (5 mol%) |
| Characterization | : δ 3.42 (s, 3H, N–CH), 3.68 (s, 2H, OCH), 8.05–7.99 (m, ArH) |
Method 2: Microwave-Assisted Synthesis
Reaction Optimization
Microwave irradiation significantly enhances reaction efficiency compared to conventional heating.
Procedure
Advantages
-
Time Reduction : 20 min vs. 5–6 h (conventional method).
-
Improved Purity : Reduced side products due to controlled heating.
Method 3: Ultrasound-Promoted Coupling
Procedure
Comparative Data
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 5–6 h | 72–78 | 95–98 |
| Microwave | 20 min | 88–92 | 98–99 |
| Ultrasound | 30 min | 80–85 | 96–98 |
Critical Analysis of Byproducts and Purification
Common Byproducts
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Molecular Properties
The substituents on the acetamide nitrogen and the quinoline ring significantly alter physicochemical and biological properties. Key examples include:
Key Observations :
- Lipophilicity : Bulky substituents (e.g., cyclohexyl, butyl) increase lipophilicity, affecting bioavailability and membrane permeability.
- Toxicity : N-Cyclohexyl derivatives () show acute oral toxicity (Category 4, H302), whereas smaller substituents (e.g., methyl) may reduce hazard profiles.
- Coordination Chemistry: Copper(II) complexes with bis[N-benzyl-2-(quinolin-8-yloxy)acetamide] () demonstrate applications in metallodrug design .
Structural and Crystallographic Features
Hydrogen Bonding and Crystal Packing
- N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide (): Forms intermolecular O–H⋯O/N hydrogen bonds (O1W–H1WA⋯O2: D⋯A = 2.8249 Å; O1W–H1WB⋯N1: D⋯A = 2.831 Å), stabilizing a triclinic lattice .
- Bis[N-benzyl-2-(quinolin-8-yloxy)acetamide]dichloridocopper(II) (): Exhibits Jahn-Teller distortion in Cu(II) coordination geometry (bond lengths: Cu–Cl = 2.259 Å, Cu–O = 1.941 Å) .
- N,N′-Di(quinolin-8-yl)adipamide (): Intramolecular N–H⋯N and C–H⋯O bonds create planar conformations, enhancing π-π stacking .
Biological Activity
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by a quinoline ring system and an acetamide group, positions it as a significant subject of study in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a butyl group and a methyl group attached to the nitrogen atom, enhancing its potential for biological activity. The presence of the quinoline moiety is crucial, as quinoline derivatives are known for their broad spectrum of biological effects.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for certain strains have been reported as low as 4–16 µg/mL, which is competitive with standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 | 0.125–0.5 |
| Escherichia coli | 8 | 0.125–0.5 |
| Klebsiella pneumoniae | 16 | 0.125–0.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values ranged from 5 to 19 mM, indicating a selective action against cancer cells compared to normal fibroblasts .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (mM) | Selectivity Index |
|---|---|---|
| HeLa | 7 | >3 |
| MCF-7 | 10 | >3 |
| A549 | 10 | >3 |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Biomolecules : Interaction studies suggest that the compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects .
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in treating infections caused by drug-resistant bacteria and certain types of cancer. For example, a study demonstrated its efficacy in reducing tumor growth in xenograft models when administered at specific dosages .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 8-hydroxyquinoline with N-butyl-N-methylacetamide derivatives. Key steps include:
- Etherification : Reacting 8-hydroxyquinoline with chloroacetyl chloride in anhydrous conditions to form 2-(quinolin-8-yloxy)acetyl chloride.
- Amidation : Introducing the N-butyl-N-methylamine group via nucleophilic substitution.
- Optimization : Catalyst selection (e.g., triethylamine), solvent choice (e.g., dichloromethane or THF), and temperature control (40–60°C) improve yields (65–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR should show peaks for quinoline protons (δ 8.5–9.0 ppm), methyl groups (δ 1.0–1.5 ppm for N-butyl), and acetamide carbonyl (δ 165–170 ppm). NMR confirms the amide carbonyl (170–175 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z ~343.2 .
- IR : Stretching vibrations for C=O (1650–1680 cm) and aromatic C-H (3050–3100 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of quinolin-8-yloxy acetamide derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., N-butyl vs. N-benzyl groups) on bioactivity. For example, fluorinated analogs (e.g., N-(3-fluorophenyl)- derivatives) show enhanced cytotoxicity (IC 2–5 μM in HeLa cells) due to increased lipophilicity .
- Dose-Response Studies : Use standardized assays (e.g., MTT for cancer cells, MIC for microbes) to validate activity thresholds .
- Target Validation : Employ molecular docking (e.g., with kinase domains) to identify binding affinities and explain discrepancies .
Q. How can crystallographic data (e.g., SHELX refinement) elucidate the coordination chemistry of metal complexes with this compound?
- Methodological Answer :
- Crystal Growth : Diffuse ethyl acetate solutions of the ligand with CuCl·2HO to form green block crystals .
- SHELX Refinement :
- Data Collection : Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement Parameters : Apply SADABS absorption correction and refine with SHELXL-2018 (R < 0.05 for high-resolution data) .
- Structural Insights : Distorted octahedral geometry around Cu with O/N donor atoms from two ligands and chloride ions (bond lengths: Cu–O = 1.95–2.05 Å, Cu–N = 2.10–2.20 Å) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration) .
- Solubility : Predicted aqueous solubility <10 μM, suggesting formulation challenges .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
Methodological Notes
- Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC), validate assay protocols (e.g., cell line authenticity, incubation time) and consider stereochemical purity .
- Advanced Crystallography : For twinned crystals, use SHELXD for dual-space structure solution and OLEX2 for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
